1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide
CAS No.: 627844-63-7
Cat. No.: VC5094208
Molecular Formula: C19H27NO3S
Molecular Weight: 349.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 627844-63-7 |
|---|---|
| Molecular Formula | C19H27NO3S |
| Molecular Weight | 349.49 |
| IUPAC Name | 1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(4-propan-2-ylphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C19H27NO3S/c1-13(2)14-5-7-16(8-6-14)20-24(22,23)12-19-10-9-15(11-17(19)21)18(19,3)4/h5-8,13,15,20H,9-12H2,1-4H3 |
| Standard InChI Key | OACFUEPCZUXJMN-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O |
Introduction
The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide is a complex organic molecule that combines a bicyclic structure with a methanesulfonamide group and a substituted phenyl ring. This compound is of interest in medicinal chemistry due to its potential interactions with biological targets.
Synthesis
The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide would involve several steps:
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Starting Materials: The synthesis begins with a bicyclic ketone, such as 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-carbonyl chloride (CAS Number: 54371-12-9) .
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Sulfonation and Amination: The bicyclic ketone undergoes sulfonation to introduce a methanesulfonamide group, followed by amination with 4-(propan-2-yl)aniline.
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Reaction Conditions: The reactions typically require specific catalysts and solvents to ensure high yield and purity.
Biological Activity
While specific biological activity data for this compound are not available, similar sulfonamide compounds have shown potential in various therapeutic areas:
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Enzyme Inhibition: Sulfonamides can inhibit enzymes involved in metabolic pathways.
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Antimicrobial Activity: Some sulfonamides exhibit effectiveness against bacterial strains.
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Anti-inflammatory Effects: Potential applications in reducing inflammation have been suggested for related compounds.
Research Findings and Potential Applications
Given the lack of direct research findings on 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[4-(propan-2-yl)phenyl]methanesulfonamide, its potential applications are inferred from similar compounds:
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Pharmacological Interest: The rigid bicyclic structure and methanesulfonamide group make it a candidate for interacting with biological targets, potentially modulating enzyme functions or protein-protein interactions.
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Therapeutic Potential: Further research could explore its use in various biochemical pathways, depending on its ability to interact with specific enzymes or proteins.
Comparison with Similar Compounds
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